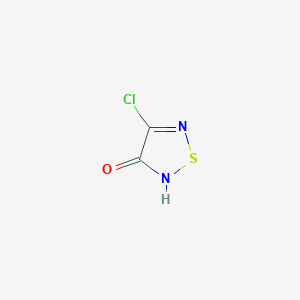

4-Chloro-1,2,5-thiadiazol-3-ol

Description

Significance of the 1,2,5-Thiadiazole (B1195012) Ring System in Contemporary Chemical Research

The 1,2,5-thiadiazole nucleus is a key structural motif in various areas of chemical research. Its derivatives are recognized for their wide-ranging applications in medicinal chemistry, agriculture, and materials science. isres.org Compounds incorporating the thiadiazole ring have been reported to exhibit a variety of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. isres.orgajrconline.orgcore.ac.ukjetir.org This broad spectrum of biological activity has made the thiadiazole scaffold a "privileged system" in medicinal chemistry, prompting extensive research into novel derivatives. ajrconline.orgnih.gov

Beyond pharmaceuticals, 1,2,5-thiadiazoles are valuable in agrochemicals, serving as pesticides and herbicides. isres.orgmdpi.com In the realm of materials science, these compounds have been investigated for their unique electronic properties. They have been found to be efficient electron acceptors, making them useful as building blocks for functional molecular materials intended for organic electronics and spintronics. isres.org The ability of the thiadiazole ring to be incorporated into larger, fused heterocyclic systems, such as benzo[c] isres.orgnih.govnih.govthiadiazole (BTD), further expands its utility in the development of materials with specific photo-luminescent properties for applications like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Aromaticity and Fundamental Structural Features of the 1,2,5-Thiadiazole Nucleus

The 1,2,5-thiadiazole ring is a planar, five-membered aromatic system. mdpi.com Its aromaticity, which contributes to its notable thermal stability, has been a subject of theoretical studies. core.ac.ukthieme-connect.de The parent compound, 1,2,5-thiadiazole, is a colorless liquid that is stable up to 220°C. thieme-connect.de The aromatic character is influenced by the delocalization of π-electrons across the ring, with some studies suggesting its aromaticity is greater than that of thiophene. core.ac.uk

The key structural features of the 1,2,5-thiadiazole nucleus are presented in the table below.

| Property | Value/Description | Source |

| Molecular Formula (Parent) | C₂H₂N₂S | thieme-connect.de |

| Appearance (Parent) | Colorless liquid | thieme-connect.de |

| Boiling Point (Parent) | 94°C | thieme-connect.de |

| Aromaticity Index (Bird, IA) | 84 (Benzene = 100) | thieme-connect.de |

| 1H NMR (Parent, Ring H) | δ 8.61 | thieme-connect.de |

| 13C NMR (Parent, Ring C) | δ 151.6 | thieme-connect.de |

| Reactivity | The ring is electron-deficient due to the electronegative nitrogen atoms, making it relatively inert to electrophilic substitution but susceptible to nucleophilic attack. jetir.orgarjonline.org |

The presence of the sulfur atom and two nitrogen atoms within the ring creates a system with a weak basic character. isres.orgarjonline.org This electron-deficient nature is a defining feature, governing its reactivity. While electrophilic substitution on the thiadiazole ring itself is difficult, nucleophilic substitution reactions, particularly on halogenated derivatives, are common. thieme-connect.dearjonline.org

Overview of 4-Chloro-1,2,5-thiadiazol-3-ol as a Prototypical Halogenated Hydroxythiadiazole in Synthetic Chemistry

This compound is a representative example of a halogenated hydroxythiadiazole. A halogenated compound is an organic molecule that contains one or more halogen atoms (e.g., fluorine, chlorine, bromine, iodine). frtr.govunacademy.com The presence and nature of the halogen atom can significantly influence the compound's physical properties and chemical reactivity. noaa.govbyjus.com

In synthetic chemistry, halogenated thiadiazoles like this compound are valuable intermediates. The chlorine atom on the thiadiazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the ring. For instance, the chlorine atom can be displaced by oxygen nucleophiles, as demonstrated in the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol from a related chloro-substituted precursor. thieme-connect.dechemicalbook.com This reactivity makes this compound a versatile building block for constructing more complex molecules with potential applications in medicinal chemistry and other fields. The synthesis of the antihypertensive drug timolol (B1209231), for example, involves impurities that are derivatives of 4-chloro-1,2,5-thiadiazole, highlighting the role of this scaffold in pharmaceutical synthesis.

The properties of this compound are summarized in the table below.

| Property | Value/Description | Source |

| Molecular Formula | C₂HClN₂OS | nih.govalfa-chemistry.com |

| Molecular Weight | 136.56 g/mol | alfa-chemistry.com |

| CAS Number | 5728-15-4, 88905-76-4 | alfa-chemistry.combldpharm.com |

| Physical Appearance | Solid | |

| Boiling Point | 185.6°C at 760 mmHg | alfa-chemistry.com |

| Density | 2.061 g/cm³ | alfa-chemistry.com |

| Synonyms | 4-Chloro-3-hydroxy-1,2,5-thiadiazole | alfa-chemistry.com |

The synthetic utility of this compound is rooted in the reactivity of its two functional groups: the chloro substituent and the hydroxyl group, which can also undergo various chemical transformations.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBZGQBBRQJXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NSN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435926 | |

| Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88905-76-4, 5728-15-4 | |

| Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 1,2,5 Thiadiazol 3 Ol and Its Analogs

Established Synthetic Pathways for 4-Chloro-1,2,5-thiadiazol-3-ol

Synthesis from Glycinamide (B1583983) Precursors and Sulfur Monochloride

An established method for the synthesis of this compound involves the reaction of glycinamide precursors with sulfur monochloride. researchgate.net Specifically, the reaction of glycinamide with sulfur monochloride yields this compound. researchgate.net This approach is also applicable to the synthesis of other 3-hydroxythiadiazoles from 2-amino acid amides, generally resulting in moderate yields. researchgate.net For instance, phenylglycinamide hydrobromide reacts with sulfur monochloride in dimethylformamide (DMF) at 60°C to produce 4-phenyl-1,2,5-thiadiazol-3-ol in a high yield of 95%. thieme-connect.de

Indirect Synthesis Approaches via Transformation of Related Heterocycles

Conversion from 1,2,3-Dithiazolium Salts to 1,2,5-Thiadiazoles via Aqueous Ammonia Treatment

A versatile indirect route to 4-substituted-3-chloro-1,2,5-thiadiazoles involves the chemical transformation of 5-substituted-4-chloro-1,2,3-dithiazolium salts. mdpi.com These dithiazolium salts, which can be prepared by reacting monosubstituted acetonitriles with disulfur (B1233692) dichloride, are converted into the corresponding 1,2,5-thiadiazoles upon treatment with aqueous ammonia. mdpi.comnih.gov This reaction proceeds through a proposed mechanism involving the exchange of a sulfur atom in the dithiazolium ring for a nitrogen atom from ammonia. semanticscholar.org

The reaction conditions typically involve treating an acetonitrile (B52724) solution of the 1,2,3-dithiazolium chloride with aqueous ammonia. mdpi.com While this method has been successful for several derivatives, the isolation of highly volatile products, such as those where the substituent is a methylthio or chloro group, can be challenging. mdpi.comsemanticscholar.org The yields for this conversion are reported to be in the low to moderate range. mdpi.com

Table 1: Synthesis of 4-Substituted-3-chloro-1,2,5-thiadiazoles from 1,2,3-Dithiazolium Salts

| Substituent (R) | Starting Material | Product | Yield |

| Phenyl | 4-Chloro-5-phenyl-1,2,3-dithiazolium chloride | 3-Chloro-4-phenyl-1,2,5-thiadiazole | Moderate |

| Morpholino | 4-Chloro-5-morpholino-1,2,3-dithiazolium chloride | 3-Chloro-4-morpholino-1,2,5-thiadiazole (B28689) | Moderate |

| Piperidino | 4-Chloro-5-piperidino-1,2,3-dithiazolium chloride | 3-Chloro-4-piperidino-1,2,5-thiadiazole | Moderate |

This table is a representation of the types of conversions possible and is based on the general reaction described in the sources.

Synthetic Routes to Key Halogenated 1,2,5-Thiadiazole (B1195012) Intermediates for Derivatization

Preparation of 3-Chloro-4-morpholino-1,2,5-thiadiazole as a Precursor

3-Chloro-4-morpholino-1,2,5-thiadiazole is a crucial intermediate, notably in the synthesis of the beta-blocker timolol (B1209231). chemicalbook.com One of the synthetic applications for this intermediate is its conversion to 4-morpholino-1,2,5-thiadiazol-3-ol. This is achieved through hydroxylation, for instance, by reacting 3-chloro-4-morpholino-1,2,5-thiadiazole with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) at 120°C. nih.govchemicalbook.com

The resulting 4-morpholino-1,2,5-thiadiazol-3-ol can be further reacted. For example, it can undergo a condensation reaction with 2-(chloromethyl)oxirane to yield 4-(4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine. nih.gov Opening of the oxirane ring in this compound with an amine, such as 2-amino-2-methylpropan-1-ol, leads to the formation of more complex derivatives. nih.gov

General Principles of 1,2,5-Thiadiazole Ring Synthesis Relevant to the this compound Scaffold

The synthesis of the 1,2,5-thiadiazole ring system can be achieved through several general methodologies. A common and versatile approach involves the reaction of a compound containing an acyclic NCCN fragment with a sulfur-transfer reagent, typically sulfur monochloride or sulfur dichloride. researchgate.net

Key principles and methods include:

From Diamines: The parent 1,2,5-thiadiazole can be synthesized from the reaction of ethylenediamine (B42938) with sulfur monochloride or sulfur dichloride. chemicalbook.comgoogle.com The reaction is often carried out using the diamine in the form of its acid addition salt to control the reaction rate. google.com

From Dioximes: Aliphatic α-dioximes react with sulfur monochloride or sulfur dichloride to form 3,4-disubstituted-1,2,5-thiadiazoles. google.com For example, dimethylglyoxime (B607122) reacts with sulfur monochloride in DMF to yield 3,4-dimethyl-1,2,5-thiadiazole. google.com

From Aminoacetamides: The treatment of 2-aminoacetamides with sulfur monochloride or thionyl chloride in DMF provides a route to 4-substituted 1,2,5-thiadiazoles in moderate to excellent yields. chemicalbook.com

From Monosubstituted Glyoximes: A one-pot synthesis has been developed for 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes and sulfur monochloride. researchgate.net

These general synthetic strategies underscore the versatility of sulfur chlorides in constructing the 1,2,5-thiadiazole core, which is central to the structure of this compound and its derivatives.

Cyclization Reactions Utilizing Sulfur-Containing Reagents (e.g., Sulfur Dichloride, Sulfur Dioxide)

The construction of the 1,2,5-thiadiazole core is frequently achieved through the reaction of 1,2-difunctionalized aliphatic precursors with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂). chemicalbook.comgoogle.com A particularly effective strategy for producing 4-substituted 1,2,5-thiadiazol-3-ols involves the cyclization of α-amino acid amides (2-aminoacetamides) with these sulfur reagents. thieme-connect.de

This methodology has been successfully applied to the synthesis of the target compound, this compound, which can be prepared from the reaction of glycinamide with sulfur monochloride. researchgate.net The reaction proceeds by treating various 2-aminoacetamides with sulfur monochloride, typically in a solvent like dimethylformamide (DMF), to yield the corresponding 4-substituted 1,2,5-thiadiazol-3-ols. thieme-connect.de

While sulfur chlorides are the most common reagents, sulfur dioxide (SO₂) has also been employed, although its use is less frequent for the synthesis of monocyclic 1,2,5-thiadiazoles, partly due to its high volatility. researchgate.net For the synthesis of fused systems like 2,1,3-benzothiadiazoles from o-phenylenediamines, heating with sulfur dioxide in DMF at 70–75°C has been reported. researchgate.net Achieving high yields with SO₂ often requires specific conditions, such as using a twofold excess of the reagent and maintaining a temperature range of 50–75°C. thieme-connect.de

Impact of Specific Reagents and Reaction Conditions on Synthetic Outcomes

The outcome of the synthesis of 1,2,5-thiadiazole derivatives is highly dependent on the choice of reagents and the specific reaction conditions employed. researchgate.net Factors such as the sulfur-containing reagent, solvent, temperature, and the presence of catalysts can significantly influence product yield and purity. google.comthieme-connect.de

An optimization study on the synthesis of 4-phenyl-1,2,5-thiadiazol-3-ol from phenylglycinamide hydrobromide highlights these effects. thieme-connect.de While using sulfur monochloride (S₂Cl₂) in DMF at 60°C for 5 hours resulted in the highest yield (95%), the reactions were reported to be cleaner when using thionyl chloride (SOCl₂) in solvents like nitromethane, tetrahydrofuran (B95107) (THF), or acetonitrile, despite affording lower yields. thieme-connect.de This demonstrates a critical trade-off between reaction efficiency and product purity that is dictated by the choice of reagent and solvent.

The selection of solvent is crucial, with inert solvents like DMF, benzene (B151609), and THF being commonly used to facilitate the cyclization. google.com Temperature is another key variable; reactions can be conducted from room temperature (20-25°C) up to 100°C or higher to promote the reaction. google.comthieme-connect.de For example, the reaction of 2-aminoacetamides with S₂Cl₂ in DMF is often performed at 20°C, whereas the synthesis of 1,2,5-thiadiazole from ethylenediamine dihydrochloride (B599025) may require heating at 100°C for several hours. google.comthieme-connect.de

Furthermore, the addition of other reagents can alter the product distribution. The reaction of ethylenediamine dihydrochloride with sulfur monochloride in the presence of chlorine and an iron(III) chloride (FeCl₃) catalyst, for instance, leads to a mixture of 3-chloro- and 3,4-dichloro-1,2,5-thiadiazoles. researchgate.net This indicates that specific additives can be used to introduce additional functionality, such as chlorination, onto the thiadiazole ring during its formation.

Chemical Reactivity and Functional Group Transformations of 4 Chloro 1,2,5 Thiadiazol 3 Ol and Its Derivatives

Nucleophilic Substitution Reactions at the Chloro-Position

The chlorine atom at the 4-position of the 1,2,5-thiadiazole (B1195012) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic system. researchgate.net This reactivity allows for the introduction of a wide range of functional groups, making it a cornerstone for the synthesis of diverse derivatives.

Alkoxylation and amination are among the most common nucleophilic substitution reactions performed on 4-chloro-1,2,5-thiadiazol-3-ol and its derivatives.

In alkoxylation , the chloro group is displaced by an alkoxide ion. For instance, 3-chloro-4-pyrimidin-5-yl-1,2,5-thiadiazole reacts with sodium methoxide (B1231860) in methanol (B129727) at 50°C to yield the corresponding methoxy (B1213986) derivative in 96% yield. thieme-connect.de Similarly, reaction with sodium benzylate in benzyl (B1604629) alcohol provides the benzyloxy-substituted product in 90% yield. thieme-connect.de The reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) with sodium hydroxide (B78521) in a mixture of DMSO and water under reflux conditions results in the formation of 4-morpholino-1,2,5-thiadiazol-3-ol in 95% yield. thieme-connect.dechemicalbook.com

Amination reactions introduce amino functionalities. The reaction of 3-chloro-4-(3-substituted amino-2-hydroxypropoxy)-1,2,5-thiadiazole with an amine or a nitrogen-containing heterocycle leads to the displacement of the 3-chloro group. google.com A notable example is the synthesis of Timolol (B1209231), a non-selective beta-blocker, which involves the sequential substitution of the two chlorine atoms of 3,4-dichloro-1,2,5-thiadiazole (B139948) with morpholine (B109124) and another amine-containing side chain. researchgate.net

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-pyrimidin-5-yl-1,2,5-thiadiazole | Sodium methoxide/Methanol | 50°C, 1 h | 3-Methoxy-4-pyrimidin-5-yl-1,2,5-thiadiazole | 96 | thieme-connect.de |

| 3-Chloro-4-pyrimidin-5-yl-1,2,5-thiadiazole | Sodium benzylate/Benzyl alcohol | 50°C, 1 h | 3-Benzyloxy-4-pyrimidin-5-yl-1,2,5-thiadiazole | 90 | thieme-connect.de |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole | Sodium hydroxide/DMSO, H₂O | Reflux, 3 h | 4-Morpholino-1,2,5-thiadiazol-3-ol | 95 | thieme-connect.de |

The nucleophilic displacement of the chloro group is a key strategy for constructing more complex molecules. For example, the synthesis of muscarinic receptor agonists involves the reaction of 3-(4-chloro-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,5,6-tetrahydropyridine with various thio-PEG chains. cdnsciencepub.com The Ullmann reaction has been employed to synthesize aryloxy-substituted 1,2,5-thiadiazoles from 3-chloro-1,2,5-thiadiazoles and phenols. researchgate.net This reaction involves a copper catalyst and allows for the formation of a C-O bond between the thiadiazole ring and an aromatic system. researchgate.net These derivatization approaches are crucial in the development of new pharmaceutical agents. thieme-connect.de

Alkoxylation and Amination Reactions

Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound is a versatile handle for further functionalization through reactions like esterification and etherification.

Esterification is demonstrated in the synthesis of 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate (B1199739). This is achieved by reacting 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent such as THF. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Etherification is another important transformation. For instance, 4-morpholino-1,2,5-thiadiazol-3-ol can be condensed with epichlorohydrin (B41342) to form an epoxide intermediate, which is a key step in the synthesis of various pharmaceutical compounds. researchgate.netgrafiati.com The hydroxyl group can also be alkylated with various alkyl halides in the presence of a base. For example, derivatives of 4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-ol have been synthesized by reacting it with different alkylating agents to introduce ether linkages. wiley.com

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol | Chloroacetyl chloride, Triethylamine | Esterification | 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate | |

| 4-Morpholino-1,2,5-thiadiazol-3-ol | Epichlorohydrin | Etherification | 4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine | researchgate.netgrafiati.com |

| 4-(Naphthalen-1-yl)-1,2,5-thiadiazol-3-ol | N-(2,4-Dichlorophenyl)-2-bromoacetamide | Etherification | N-(2,4-Dichlorophenyl)-2-((4-(naphthalen-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetamide | wiley.com |

Electrophilic Reactivity and Substitution Patterns on the 1,2,5-Thiadiazole Ring System

The 1,2,5-thiadiazole ring is generally considered to be electron-deficient and thus, is reluctant to undergo electrophilic substitution reactions. thieme-connect.de It is reported to be inert under various conditions of halogenation and nitration. researchgate.net However, some electrophilic reactions such as deuteration, chloromethylation, and halogenation have been achieved. thieme-connect.de In fused systems like 2,1,3-benzothiadiazoles, electrophilic attack occurs on the carbocyclic ring rather than the thiadiazole ring. thieme-connect.de

Ring Cleavage Mechanisms and Pathways under Various Reaction Conditions

The 1,2,5-thiadiazole ring can be cleaved under certain conditions. Reductive cleavage can be achieved with powerful reducing agents, leading to the formation of 1,2-diamino compounds. thieme-connect.de Oxidative ring cleavage can occur under more aggressive oxidizing conditions. thieme-connect.de Nucleophilic attack can also lead to ring cleavage. acs.org For example, organolithium and Grignard reagents typically attack the ring sulfur atom, resulting in ring cleavage and the formation of 1,2-diimines. thieme-connect.de In the case of 1,2,5-thiadiazole 1,1-dioxides, the ring is particularly vulnerable to nucleophiles, and addition to the C=N double bonds can lead to irreversible ring cleavage with the release of sulfamide. mdpi.comnih.gov Photochemical degradation of 3,4-diphenyl-1,2,5-thiadiazole (B14157591) gives benzonitrile (B105546) and sulfur. thieme-connect.de

Stereoselective Transformations and Resolution Techniques Involving Chiral Derivatives

Chiral derivatives of this compound are important in the development of enantiomerically pure pharmaceuticals. A key example is the synthesis of (R)- and (S)-Timolol. The racemic chlorohydrin, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, can be resolved using lipase-catalyzed transesterification. researchgate.net Lipase (B570770) from Pseudomonas cepacia has been shown to be effective for this resolution. researchgate.net This enzymatic method allows for the separation of the enantiomers, providing access to the individual (R)- and (S)-isomers of Timolol. researchgate.net The stereoselective synthesis of pinane-based 2-amino-1,3-diols also highlights the importance of stereocontrol in the synthesis of complex molecules, a principle applicable to the derivatization of chiral thiadiazoles. beilstein-journals.org

Enzymatic Resolution of Chiral Intermediates Containing the Thiadiazole Moiety

The synthesis of enantiomerically pure pharmaceuticals is a significant challenge in medicinal chemistry. One effective strategy to obtain single-enantiomer drugs is the enzymatic resolution of chiral intermediates. This approach has been successfully applied to derivatives of 1,2,5-thiadiazole, particularly in the synthesis of chiral β-adrenergic blocking agents like Timolol.

A key intermediate in the synthesis of (S)-Timolol is 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol. Research has demonstrated the effective lipase-catalyzed resolution of this racemic intermediate. researchgate.net In this process, a lipase enzyme is used to selectively acylate one of the enantiomers, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as an alcohol).

The study investigated the influence of various lipases and solvents on the efficiency of the resolution, using vinyl acetate (B1210297) as the acyl donor. researchgate.net The reaction involves the transesterification of the racemic alcohol, where the lipase selectively catalyzes the acetylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted. This enzymatic kinetic resolution allows for the preparation of both (R)- and (S)-enantiomers of the thiadiazole intermediate with high enantiomeric purity. researchgate.net

The efficiency of the enzymatic resolution is typically evaluated based on the conversion rate and the enantiomeric excess (ee) of both the remaining substrate (alcohol) and the product (acetate). High enantioselectivity is crucial for the successful application of this method in the synthesis of optically active drugs. The separated enantiomers can then be used in subsequent steps to synthesize the target chiral molecule. For instance, the resolved (R)-alcohol and (S)-acetate of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol are key precursors for (R)- and (S)-Timolol, respectively. researchgate.net

The following table summarizes the results of the lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol using different lipases in hexane.

Table 1: Effect of Different Lipases on the Resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

| Lipase Source | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Enantiomeric Excess of Acetate (%) |

| Pseudomonas cepacia (PS-C) | 24 | 48 | >99 | 92 |

| Pseudomonas cepacia (PS-D) | 24 | 49 | >99 | 94 |

| Candida antarctica (CAL-B) | 48 | 45 | 82 | >99 |

| Pseudomonas fluorescens (P) | 72 | 42 | 72 | >99 |

| Rhizomucor meihei (RML) | 96 | 35 | 54 | >99 |

| Candida rugosa (CRL) | 96 | 30 | 43 | >99 |

Data sourced from a study on the lipase-catalyzed resolution of a thiadiazole intermediate. researchgate.net

The data clearly indicates that lipases from Pseudomonas cepacia (PS-C and PS-D) provided the highest enantiomeric excess for the unreacted (R)-alcohol in a shorter reaction time, making them highly efficient for this resolution. researchgate.net In contrast, while other lipases also showed high enantioselectivity for the acetate product, they required longer reaction times and resulted in lower enantiomeric excess for the remaining alcohol. researchgate.net This enzymatic approach represents a valuable and green alternative to traditional chemical methods for obtaining chiral intermediates containing the 1,2,5-thiadiazole scaffold.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-chloro-1,2,5-thiadiazol-3-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

While this compound itself has a simple structure, NMR data from its derivatives are crucial for confirming the core thiadiazole structure. For instance, in derivatives of this compound where the hydroxyl group is modified, the signals from the substituent groups provide clear evidence of the compound's identity.

In a related compound, 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157), ¹³C-NMR spectroscopy shows a doublet for the carbon attached to chlorine at 133 ppm and a doublet for the carbon attached to fluorine at 157 ppm. oszk.hu The ¹⁹F-NMR spectrum of this compound displays a signal at -99 ppm. oszk.hu

For derivatives like 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, ¹H NMR spectroscopy is instrumental in identifying the various protons in the molecule. For example, the protons of the morpholine (B109124) group typically appear as distinct multiplets. Similarly, in another derivative, 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate (B1199739), the morpholine protons are observed between δ 3.6–3.8 ppm, and the methylene (B1212753) protons of the chloroacetate group appear at δ 4.2–4.5 ppm.

Detailed ¹H and ¹³C NMR data for various thiadiazole derivatives have been extensively reported, aiding in the structural confirmation of new analogues. cdnsciencepub.comoup.comgoogle.com

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,5-Thiadiazole (B1195012) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 3-Chloro-4-fluoro-1,2,5-thiadiazole | ¹³C | 133 (d, C-Cl), 157 (d, C-F) | oszk.hu |

| 3-Chloro-4-fluoro-1,2,5-thiadiazole | ¹⁹F | -99 | oszk.hu |

| 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate | ¹H | 3.6–3.8 (morpholine), 4.2–4.5 (methylene) | |

| Bis researchgate.netthiadiazolo[3,4-f:3',4'-h]isoquinoline | ¹H | 8.48 (d), 9.03 (d), 9.99 (s) | oup.com |

| Bis researchgate.netthiadiazolo[3,4-f:3',4'-h]isoquinoline | ¹³C | 118.8, 121.2, 131.9, 148.4, 148.8, 149.2, 150.7, 154.2 | oup.com |

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectroscopy confirms the presence of the thiadiazole ring and other functional moieties.

The IR spectrum of gaseous 3-chloro-4-fluoro-1,2,5-thiadiazole shows characteristic bands for the thiadiazole ring stretches at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹. oszk.huresearchgate.net A strong absorption band at 1121 cm⁻¹ is attributed to the C-F stretch. oszk.huresearchgate.net For derivatives containing a hydroxyl group, a broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretch. oup.com In the case of ester derivatives like 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate, a strong carbonyl (C=O) stretching vibration is observed around 1740 cm⁻¹. The structures of synthesized thiadiazole derivatives are routinely confirmed by FTIR spectroscopy. researchgate.netnih.gov

Table 2: Key IR Absorption Bands for 1,2,5-Thiadiazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 3-Chloro-4-fluoro-1,2,5-thiadiazole | Thiadiazole ring stretch | 1334, 873, 813 | oszk.huresearchgate.net |

| 3-Chloro-4-fluoro-1,2,5-thiadiazole | C-F stretch | 1121 | oszk.huresearchgate.net |

| 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate | C=O stretch | ~1740 | |

| Naphtho[1,2-c] researchgate.netthiadiazol-9-ol | O-H stretch | 3300 | oup.com |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural information. The molecular weight of this compound is 136.56 g/mol . bldpharm.combiosynth.com

The mass spectra of thiadiazole derivatives typically show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, the mass spectrum of 5-chloronaphtho[1,2-c] researchgate.netthiadiazole shows molecular ion peaks at m/z 222 and 220. oup.com The structures of various synthesized thiadiazole compounds have been confirmed using mass spectrometry. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. This technique is crucial for the unambiguous identification of this compound and its derivatives.

For example, the HRMS data for 4-(4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazol-3-yloxy)butan-1-ol showed a calculated value of 270.1271 for [M+H]⁺, with the found value being 270.1269, confirming the molecular formula C₁₂H₂₀N₃O₂S. cdnsciencepub.com Similarly, HRMS has been used to confirm the elemental composition of numerous other thiadiazole derivatives. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and the extent of conjugation. 1,2,5-Thiadiazole itself exhibits a maximum UV absorption at 253 nm in methanol (B129727). thieme-connect.de The UV-Vis spectra of substituted thiadiazoles can provide insights into the effects of different functional groups on the electronic structure of the thiadiazole ring. oszk.huresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a substance. For instance, the elemental analysis of 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate showed C 36.5%, H 3.8%, and N 16.6%, which is in close agreement with the theoretical values of C 36.4%, H 3.7%, and N 16.5%. This technique is routinely used to validate the molecular formula of newly synthesized thiadiazole derivatives.

Chromatographic Techniques for Purity Assessment and Isolation of Compounds

Chromatographic techniques are indispensable tools in synthetic chemistry for the isolation of target molecules and the assessment of their purity. For derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and Preparative Thin-Layer Chromatography (PTLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analytical assessment of compound purity. For instance, the purity of xanomeline (B1663083) derivatives, which can be synthesized from precursors like tert-butyl 3-(4-chloro-1,2,5-thiadiazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate, is routinely confirmed using LC-MS, an analytical technique that couples the separation power of HPLC with the mass analysis capability of mass spectrometry. google.com This method provides precise retention times (RT) and mass-to-charge ratios (m/z), confirming both the identity and purity of the synthesized compounds. google.com For example, a specific thiadiazole derivative showed 100% purity with a retention time of 2.000 minutes and an [M+H]+ peak at 336.1 m/z. google.com

Preparative Thin-Layer Chromatography (PTLC) is a scalable purification method used to isolate compounds from reaction mixtures. cdnsciencepub.comresearchgate.net It operates on the same principles as analytical TLC but utilizes thicker stationary phase layers to handle larger sample quantities. researchgate.netsigmaaldrich.com In the synthesis of various 1,2,5-thiadiazole derivatives, PTLC has been effectively used for purification. cdnsciencepub.com For example, silica (B1680970) gel GF plates are commonly employed for this purpose. cdnsciencepub.com The choice of mobile phase is critical for achieving effective separation. Researchers have successfully used solvent systems such as a 20:80 mixture of ethyl acetate (B1210297) and hexane, or a 7:93 mixture of methanol and dichloromethane, to isolate specific thiadiazole-based products. cdnsciencepub.com

The table below details examples of chromatographic conditions used in the purification of compounds related to this compound.

| Compound Class | Chromatographic Method | Stationary Phase | Mobile Phase (v/v) | Purpose |

| Thioether-TZTP Derivative | PTLC | Silica Gel GF | 20:80 Ethyl Acetate:Hexane | Purification |

| Fluorinated Thioether-TZTP Derivative | PTLC | Silica Gel GF | 7:93 Methanol:Dichloromethane | Purification |

| Xanomeline Derivative | LC-MS | Not Specified | Not Specified | Purity Analysis |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.net For the thiadiazole class of compounds, X-ray diffraction studies are crucial for confirming the molecular structure of newly synthesized derivatives. researchgate.netmdpi.com

While a specific crystal structure for this compound is not detailed in the surveyed literature, the technique has been extensively applied to its derivatives and related isomers, such as 1,3,4-thiadiazoles. researchgate.netmdpi.com For example, the molecular structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was unequivocally proven by single-crystal X-ray diffraction analysis. researchgate.net Such analyses confirm the regioselectivity of synthetic reactions and establish the geometry of the molecule. researchgate.net

The ability of a compound to form high-quality crystals is a prerequisite for this analysis. The planar nature of the thiadiazole ring, as seen in related structures like 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol, often facilitates crystallization. Furthermore, forming salts of the target compound, such as a maleate (B1232345) salt, can enhance crystallinity, as demonstrated with derivatives of timolol (B1209231) which are structurally related to 1,2,5-thiadiazoles. researchgate.net The data obtained from X-ray crystallography, such as atomic coordinates and bond parameters, serves as the gold standard for structural elucidation in the solid state.

The table below summarizes key crystallographic data for a representative 1,3,4-thiadiazole (B1197879) derivative, illustrating the type of information obtained from such an analysis.

| Compound Name | Formula | Crystal System | Space Group | Key Bond Lengths (Å) |

| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₇H₁₅N₃OS | Not Specified | Not Specified | C=C (aromatic): 1.379(6) |

Data for a related 1,3,4-thiadiazole derivative is presented to illustrate the utility of the technique. mdpi.com

Computational and Theoretical Investigations of 4 Chloro 1,2,5 Thiadiazol 3 Ol and Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a standard and robust computational strategy for determining the electronic structure and ground state geometries of heterocyclic compounds. researchgate.net Methods like B3LYP, often paired with extensive basis sets such as aug-cc-pVTZ, are frequently used to optimize molecular geometries and confirm them as true energy minima by calculating harmonic vibrational frequencies. oszk.hu For instance, in a study of the analogous compound 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157), DFT calculations using the B3LYP method were employed to determine its ground-state geometry. oszk.hu The calculations revealed that the molecule is planar, with the thiadiazole ring's C2v symmetry being distorted by the asymmetrical substitution of chlorine and fluorine atoms. oszk.hu This approach allows for the precise calculation of bond lengths and angles, which are in good agreement with experimental findings for related derivatives. oszk.hu The stability of the DFT wave function is typically checked to ensure the reliability of the calculated properties. oszk.hu

Such calculations for 4-Chloro-1,2,5-thiadiazol-3-ol would similarly elucidate the planarity of the thiadiazole ring and the influence of the chloro and hydroxyl substituents on its geometry. The predicted structural parameters provide a foundational dataset for further computational analysis.

Table 1: Example of Calculated Structural Data for an Analog, 3-Chloro-4-fluoro-1,2,5-thiadiazole, using DFT (B3LYP/aug-cc-pV(T+d)Z) This table illustrates the type of data obtained from DFT calculations as described in the literature for a similar compound. oszk.hu

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-N(2) | 1.628 | N(2)-S-N(5) | 97.9 |

| S-N(5) | 1.627 | S-N(2)-C(3) | 111.9 |

| N(2)-C(3) | 1.332 | N(2)-C(3)-C(4) | 114.7 |

| C(3)-C(4) | 1.431 | C(3)-C(4)-N(5) | 114.6 |

| C(4)-N(5) | 1.328 | C(4)-N(5)-S | 111.0 |

| C(3)-Cl | 1.717 | N(2)-C(3)-Cl | 117.0 |

| C(4)-F | 1.327 | N(5)-C(4)-F | 118.8 |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is a primary tool, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as various semi-empirical methods, are also employed for conformational analysis. researchgate.net These methods are particularly useful for molecules with rotatable bonds, such as the hydroxyl group in this compound. Conformational analysis helps identify the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net

For example, studies on substituted cyclic compounds have used both DFT and ab initio methods to analyze conformational preferences, such as the axial versus equatorial positioning of a substituent on a ring. researchgate.net These calculations can determine the energy barriers between different conformers and the equilibrium populations. For this compound, these methods could be used to investigate the rotational barrier of the O-H group and its preferred orientation relative to the thiadiazole ring, which can be influenced by intramolecular hydrogen bonding or steric effects.

Prediction and Analysis of Spectroscopic Parameters via Computational Methods

Computational chemistry is instrumental in predicting and interpreting various types of molecular spectra. By simulating spectroscopic parameters, researchers can validate experimental results, assign complex spectral features, and gain a deeper understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental data to confirm molecular structures. nanobioletters.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR parameters. nanobioletters.com

Experimental ¹H NMR spectral data is available for this compound. nih.gov For related compounds like 3-chloro-4-fluoro-1,2,5-thiadiazole, ¹³C and ¹⁹F NMR data has been recorded and published. oszk.hu Computational prediction of the chemical shifts for this compound would involve optimizing its geometry and then performing GIAO calculations. A strong correlation between the calculated and observed chemical shifts serves to validate the computed structure and provides a more detailed assignment of the NMR signals. nanobioletters.com

Table 2: Example of Experimental NMR Data for 3-Chloro-4-fluoro-1,2,5-thiadiazole This table presents experimental data that can be correlated with computationally predicted values. oszk.hu

| Nucleus | Chemical Shift (ppm) | Coupling Information |

| ¹³C (C-Cl) | 133 | d, ²J(CF) = 163 Hz |

| ¹³C (C-F) | 157 | d, ¹J(CF) = 1106 Hz |

| ¹⁹F | -99 | - |

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. DFT calculations are highly effective for predicting the vibrational frequencies and intensities of a molecule in its ground state. oszk.huacs.org These calculated harmonic frequencies, while often systematically higher than experimental values, can be scaled to provide excellent agreement with observed spectra. oszk.hu

The analysis is particularly valuable for complex molecules where vibrational modes are often strongly mixed. In the study of 3-chloro-4-fluoro-1,2,5-thiadiazole, calculated vibrational frequencies helped assign the experimental gas-phase IR spectrum. oszk.hu The calculations identified characteristic C-N, C-F, and thiadiazole ring stretching modes. oszk.hu Furthermore, the Total Energy Distribution (TED) analysis was used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed and unambiguous assignment of the observed IR bands. oszk.hu A similar computational analysis for this compound would be essential for interpreting its IR and Raman spectra, allowing for the assignment of vibrations related to the C-Cl, O-H, and thiadiazole ring modes.

Table 3: Example of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 3-Chloro-4-fluoro-1,2,5-thiadiazole This table illustrates the correlation between experimental IR bands and scaled DFT-calculated frequencies for an analog compound. oszk.hu

| Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (based on Total Energy Distribution) |

| 1527 | 1533 | C=N stretch |

| 1422 | 1431 | C=N stretch |

| 1334 | 1330 | Ring stretch (significant C-C character) |

| 1121 | 1125 | C-F stretch (mixed with ring modes) |

| 873 | 874 | Ring stretch |

| 813 | 818 | Ring stretch (dominant N-S contribution) |

Electronic Transition Analysis using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and simulating their electronic (UV-Vis) absorption spectra. acs.orgrsc.org TD-DFT calculations provide information about vertical excitation energies (the energy difference between the ground and excited state at the ground state geometry), oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in the electronic transitions. rsc.org

For thiadiazole derivatives, TD-DFT has been used to simulate UV spectra and understand the nature of the electronic transitions, such as n → π* or π → π* transitions. acs.org In some cases, analysis of the molecular orbitals involved reveals significant intramolecular charge transfer (ICT) character upon excitation. rsc.org Applying TD-DFT to this compound would predict its UV-Vis absorption maxima and allow for a detailed characterization of its excited states, identifying which parts of the molecule (e.g., the thiadiazole ring, the substituents) are primarily involved in the absorption of light.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Computational Studies on Intermolecular Interactions

The physical and chemical properties of molecular solids are heavily influenced by the nature and strength of intermolecular interactions. Computational studies are essential for analyzing these forces, which include classical hydrogen bonds as well as other non-covalent interactions like halogen bonds and van der Waals forces. For this compound, the presence of a hydroxyl group (-OH), a chlorine atom (-Cl), and the nitrogen and sulfur heteroatoms provides multiple sites for engaging in such interactions, which dictate its crystal packing and macroscopic properties.

The hydroxyl group in this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). These interactions are fundamental to the structure of related compounds. Beyond classical hydrogen bonds, weaker interactions can also play a significant structural role. Computational analysis of a related compound, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, revealed the presence of an intramolecular C-H···O hydrogen bond, where the distance between the carbonyl oxygen and a phenyl hydrogen was found to be 2.943 Å. mdpi.com Such studies, often combined with X-ray diffraction data, provide a detailed picture of the full network of interactions that stabilize the crystal lattice. mdpi.comresearchgate.net The chlorine atom on the thiadiazole ring also introduces the possibility of halogen bonding, an interaction that is increasingly recognized for its importance in crystal engineering.

Aromaticity Assessment using Quantum Chemical Descriptors

Aromaticity is a core concept in chemistry used to describe the unusual stability of certain cyclic, planar molecules with delocalized π-electron systems. While originally applied to benzene (B151609) and its derivatives, the concept has been extended to heterocyclic compounds like 1,2,5-thiadiazole (B1195012). Quantum chemical descriptors provide a quantitative measure of a molecule's aromatic character. A study on 3-chloro-4-fluoro-1,2,5-thiadiazole noted that the bond lengths within the ring represent an equalization between single and double bonds, a tendency that is in agreement with the aromaticity of thiadiazoles. oszk.hu

To quantify aromaticity, chemists rely on several computational indices. researchgate.net Two of the most widely used are the Bird Aromaticity Index and Nucleus Independent Chemical Shift (NICS) calculations. researchgate.netchempedia.info

The Bird Aromaticity Index (I) is based on the variation of bond lengths within a ring, where a higher value indicates greater bond equalization and thus higher aromaticity. Benzene is typically assigned a maximum value of 100. chempedia.info

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (with no electrons or basis functions) at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.govnih.gov A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic system. nih.gov Studies have shown that NICS(0)πzz, which considers only the π-electron contribution to the out-of-plane tensor component, provides one of the best correlations with aromatic stabilization energies. nih.gov

Computational studies on five-membered heterocycles have used these indices to compare their aromatic character. researchgate.netchempedia.info

| Compound | Bird Index (I) | NICS(0) (ppm) | Reference |

|---|---|---|---|

| Benzene | 100 | -9.7 | chempedia.info |

| Thiophene | 47 | -13.6 | researchgate.netchempedia.info |

| Pyrrole | 45.5 | -15.1 | researchgate.netchempedia.info |

| Furan | 14.6 | -12.3 | researchgate.netchempedia.info |

| Cyclopentadienyl anion | 100 | -14.0 | chempedia.info |

This table provides context by comparing the aromaticity of thiophene, a related sulfur-containing heterocycle, with other common rings.

Advanced Computational Methodologies in Chemical Research Applications

Computational chemistry provides powerful tools for investigating the properties and potential applications of novel chemical entities at the molecular level. For compounds like this compound and its analogs, these methods offer insights that are complementary to experimental data, guiding the design and synthesis of new molecules with desired characteristics. Advanced computational techniques such as molecular docking, molecular dynamics simulations, and Natural Bond Orbital (NBO) analysis are instrumental in elucidating electronic structures, interaction potentials, and dynamic behaviors.

Molecular Docking for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wordpress.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a biological target.

In the study of thiadiazole derivatives, molecular docking has been widely applied to rationalize biological activities and to understand interaction mechanisms at the atomic level. For instance, a derivative of this compound, specifically 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol (TML-Hydroxy), was synthesized and its interaction mechanism was explored using molecular docking. wordpress.comnih.gov The study showed that this compound had a better docking score (-8.508 kcal/mol) against the target 3IVX compared to the standard drug ciprofloxacin (B1669076) (-3.879 kcal/mol), indicating a strong potential for binding. wordpress.comnih.gov

Docking studies on various other thiadiazole analogs have revealed key structural features responsible for their biological activity. These studies often identify specific interactions, such as hydrogen bonds, pi-pi interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, in a series of indole-based thiadiazole derivatives designed as cholinesterase inhibitors, molecular docking confirmed the binding interactions of the most potent analogs within the active site of the enzymes. mdpi.com Similarly, docking studies of 1,3,4-thiadiazole (B1197879) derivatives with the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis showed good docking scores for the most active compounds, ranging from -7.12 to -7.83 kcal/mol. nih.gov These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the modification of the thiadiazole scaffold to enhance potency and selectivity. mdpi.com

| Thiadiazole Derivative/Analog | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| TML-Hydroxy (a 1,2,5-thiadiazole derivative) | 3IVX | -8.508 | Not specified | nih.gov |

| Thiadiazole-thiourea conjugate (Compound 11) | InhA (M. tuberculosis) | -7.83 | Not specified | nih.gov |

| Thiadiazole-thiourea conjugate (Compound 19) | InhA (M. tuberculosis) | -7.12 | Not specified | nih.gov |

| Indole-based thiadiazole (Analog 8) | Acetylcholinesterase (AChE) | Not specified | Hydrogen bonds, pi-pi interactions | mdpi.com |

| 1,3,4-thiadiazole derivative (Compound YF704) | SHP2 allosteric site | Not specified | Hydrogen bonds with Thr108, Arg111, Phe113 | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations are used to assess the stability of the docking poses, calculate binding free energies, and understand the influence of solvent on the interaction. mdpi.comnih.gov

For thiadiazole derivatives, MD simulations have been employed to validate docking results and to provide deeper insights into the binding mechanism. nih.govnih.govtandfonline.com In a study of 1,3,4-thiadiazole derivatives as potential inhibitors of the MMP-9 enzyme, MD simulations confirmed that the nitrogen atoms of the amide and thiadiazole moieties play a key role in chelating with the Zn metal in the active site. The simulations also showed that conformational changes in the ligand allowed for more stable contacts. nih.gov Another study on 1,3,4-thiadiazole derivatives as SHP2 inhibitors used MD simulations to further reveal the binding mechanism of the most potent compound, YF704, confirming the stability of the interactions predicted by docking. nih.gov

The combination of docking and MD simulations is a powerful approach. For instance, in the search for VEGFR-2 inhibitors, 1,3,4-thiadiazole derivatives identified through virtual screening were subjected to 100 ns MD simulations to evaluate the conformational stability of the complexes. mdpi.com The results, including binding free energy calculations using the MM-GBSA method, confirmed the robustness of the docking predictions and the high affinity and stability of the compounds within the active site. mdpi.com These simulations underscore the potential of the thiadiazole moiety in establishing stable and favorable molecular interactions. mdpi.com

| Thiadiazole System | Protein Target | Simulation Length | Key Findings | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | MMP-9 | Not specified | Confirmed key role of thiadiazole nitrogen in Zn chelation and conformational stability. | nih.gov |

| Compound YF704 (1,3,4-thiadiazole) | SHP2 | Not specified | Revealed the binding mechanism and stability of the ligand-protein complex. | nih.gov |

| 1,3,4-Thiadiazole derivatives | VEGFR-2 | 100 ns | Confirmed conformational stability and favorable binding free energies. | mdpi.com |

| TML-Hydroxy (1,2,5-thiadiazole derivative) | 3IVX | Not specified | Used to explore the inhibition mechanism. | wordpress.comnih.gov |

| 2,5-disubstituted-1,3,4-thiadiazole derivatives | Cholinesterases / Monoamine oxidases | Not specified | Examined the nature and stability of binding for active molecules. | tandfonline.com |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules by transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This analysis provides detailed information on charge distribution, hybridization, and, crucially, the delocalization of electron density through hyperconjugative interactions. uni-muenchen.dematerialsciencejournal.org These interactions involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de

In the context of heterocyclic compounds like this compound and its analogs, NBO analysis can elucidate the electronic effects of substituents and the nature of the heterocyclic ring itself. researchgate.netwiley.com Studies on various heterocyclic systems have used NBO analysis to understand donor-acceptor interactions, which are critical for molecular stability and reactivity. researchgate.netsemanticscholar.orgcamjol.info The analysis quantifies these interactions using second-order perturbation theory, where the stabilization energy E(2) associated with a donor-acceptor interaction is calculated. materialsciencejournal.org A higher E(2) value indicates a stronger interaction.

For example, NBO analysis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) revealed significant intramolecular charge transfer and hyperconjugative interactions. acs.org The analysis of salicylanilide (B1680751) derivatives showed strong intramolecular hyperconjugation from the lone pairs of oxygen and chlorine atoms to the antibonding orbitals of the carbon framework, leading to significant stabilization energies (e.g., up to 45.25 kcal/mol for an n(O) to π*(C-O) interaction). materialsciencejournal.org Such analyses for this compound would reveal the influence of the chloro and hydroxyl groups on the electronic properties of the thiadiazole ring, including the delocalization of electron density from the lone pairs of oxygen, nitrogen, and chlorine atoms into the antibonding orbitals of the ring. This provides a fundamental understanding of the molecule's electronic character, which underpins its chemical reactivity and potential for intermolecular interactions. researchgate.netsemanticscholar.org

| Molecule/System | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate (B1210297) | n3(Cl10) | π(C5-C6) | 12.05 | materialsciencejournal.org |

| 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate | n2(O25) | σ(N22-C23) | 26.06 | materialsciencejournal.org |

| 5-chloro-2-(3-chlorophenylcarbamoyl) phenylacetate | n2(O11) | π(C12-O13) | 45.25 | materialsciencejournal.org |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Dimer | n(N) | σ(N-H) | 17.09 / 17.49 | acs.org |

Strategic Applications of the 4 Chloro 1,2,5 Thiadiazol 3 Ol Scaffold in Chemical Research

Role as a Versatile Building Block in Complex Heterocyclic Compound Synthesis

The 4-chloro-1,2,5-thiadiazol-3-ol scaffold is a foundational component in the construction of a diverse array of complex heterocyclic compounds. The chlorine and hydroxyl groups on the thiadiazole ring are key reactive sites, allowing for sequential and selective modifications. This dual functionality enables chemists to introduce a variety of substituents and build intricate molecular architectures.

For instance, the chlorine atom can be displaced by nucleophiles, while the hydroxyl group can be alkylated or acylated. This differential reactivity is exploited in multi-step syntheses. A notable application is in the preparation of 3,4-disubstituted 1,2,5-thiadiazole (B1195012) derivatives. These compounds have been investigated for their potential as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL). core.ac.uk The synthesis often begins with the displacement of the chlorine atom, followed by modification of the hydroxyl group to introduce carbamate (B1207046), ester, or sulfonate functionalities. core.ac.uk

Scaffold for Designing Chemical Probes for Receptor Binding Studies

The this compound structure serves as a valuable scaffold for the design and synthesis of chemical probes aimed at studying receptor binding. The thiadiazole ring acts as a bioisostere for other functional groups and can participate in interactions with biological targets. researchgate.net The ability to systematically modify the scaffold at its chloro and hydroxyl positions allows for the generation of a library of compounds with varied physicochemical properties, which is essential for probing the binding pockets of receptors.

Development of Muscarinic Receptor Ligands and Analogs for Neurochemical Research

A significant application of the this compound scaffold is in the development of ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial targets in neurochemical research. The scaffold is a key intermediate in the synthesis of potent and selective muscarinic agonists. nih.govgoogle.com

For example, it is a precursor in the synthesis of xanomeline (B1663083) and its analogs. Xanomeline is a muscarinic agonist with selectivity for M1 and M4 receptor subtypes. cdnsciencepub.com The synthesis of these ligands often involves the reaction of a derivative of this compound, such as 3-(3-chloro-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methyl-pyridine, with various nucleophiles to displace the chlorine atom. nih.gov This allows for the introduction of different side chains, which can modulate the affinity and efficacy of the resulting ligands at different muscarinic receptor subtypes.

The development of radiolabeled analogs, such as those containing fluorine-18, also relies on this scaffold. cdnsciencepub.com These radioligands are instrumental in positron emission tomography (PET) imaging studies to investigate the distribution and density of muscarinic receptors in the brain, which is relevant to conditions like Alzheimer's disease. cdnsciencepub.com The table below showcases some muscarinic receptor ligands derived from the this compound scaffold.

| Compound Name | Receptor Target(s) | Application |

| Xanomeline | M1/M4 muscarinic receptors | Neurochemical research, potential therapeutic for schizophrenia and Alzheimer's disease. cdnsciencepub.com |

| Substituted-TZTP derivatives | M1/M2 muscarinic receptors | Functional M1 selective muscarinic agonists for studying receptor function. nih.gov |

| [¹⁸F]FP-TZTP | Muscarinic receptors | Radiopharmaceutical for PET imaging studies of aging and mood disorders. cdnsciencepub.com |

Structure-Activity Relationship (SAR) Studies in Chemical-Biological Systems

The this compound scaffold is instrumental in conducting structure-activity relationship (SAR) studies. By systematically modifying the chloro and hydroxyl groups, researchers can elucidate how specific structural features influence the biological activity of a molecule. The thiadiazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Influence of Substituents on Chemical Interaction Profiles with Biomolecules

The nature of the substituents introduced onto the this compound core has a profound impact on the resulting molecule's interaction with biomolecules. SAR studies on derivatives of this scaffold have revealed key insights into optimizing biological activity.

For instance, in the development of muscarinic agonists, the length and composition of the alkyloxy or alkylthio chain attached at the 3-position (displacing the original hydroxyl group's hydrogen) significantly affect potency and selectivity. nih.gov Similarly, the nature of the group replacing the chlorine atom at the 4-position can dramatically alter receptor binding affinity. nih.gov

In the context of enzyme inhibitors, such as those targeting FAAH and MGL, the substituents on the thiadiazole ring dictate the inhibitory potency and selectivity. core.ac.uk The introduction of different amine, ester, or carbamate moieties allows for a fine-tuning of the molecule's electronic and steric properties, thereby optimizing its fit within the enzyme's active site. core.ac.uk Studies have shown that even subtle changes, like the position of a halogen on a phenyl ring substituent, can lead to significant differences in biological activity. orientjchem.orgmdpi.com

The following table provides examples of how substituent modifications on a thiadiazole core can influence biological activity:

| Scaffold/Derivative | Substituent Modification | Effect on Biological Activity |

| 1,3,4-Thiadiazoles | Halogen substitution on a phenyl ring | Increased antimicrobial activity. orientjchem.org |

| 1,2,3-Thiadiazoles | 2,4-dibromo substitution on a phenyl ring | Significantly increased anti-HIV potential. mdpi.com |

| 5-(nitroheteroaryl)-1,3,4-thiadiazols | Hydroxypropylamino and methoxypropylamino side chains | Most active derivatives against Leishmania major. tandfonline.com |

Utility in the Synthesis of Chiral Compounds and Enantioselective Processes

The this compound scaffold serves as a starting point for the synthesis of chiral compounds, particularly those with applications in pharmacology. The development of enantiomerically pure drugs is critical, as different enantiomers can have vastly different biological activities.

One notable example is the synthesis of (S)-Timolol, a beta-blocker used to treat glaucoma. The synthesis can start from 3,4-dichloro-1,2,5-thiadiazole (B139948), a related precursor. Sequential substitution reactions are used to introduce different functional groups, leading to the formation of a chiral center. researchgate.net Biocatalytic methods, such as enzymatic resolutions, are often employed to achieve high enantiomeric excess. researchgate.net For instance, lipase-catalyzed resolution of a propanol (B110389) derivative containing the thiadiazole moiety is a key step in separating the enantiomers. researchgate.net

While direct enantioselective reactions on the this compound ring itself are not extensively documented, its role as a key building block in the synthesis of molecules that subsequently undergo enantioselective transformations is well-established. The scaffold provides a stable and modifiable platform from which to build the necessary precursors for these stereoselective reactions.

Contribution to Advanced Reaction Methodology Development

The reactivity of this compound and its derivatives has contributed to the development of new synthetic methods. The unique electronic properties of the thiadiazole ring and the presence of two distinct reactive handles (the chloro and hydroxyl groups) make it an interesting substrate for exploring novel chemical transformations.

For example, the displacement of the chlorine atom by various nucleophiles is a common reaction, and studies on this process can provide insights into nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems. thieme-connect.de Furthermore, the conversion of the 1,2,5-thiadiazole ring system into other heterocyclic structures represents an area of interest for developing novel ring-transformation reactions. mdpi.com

The use of this scaffold in the synthesis of complex molecules also drives the development of more efficient and selective synthetic routes. The need to perform multiple, sequential reactions on the thiadiazole core encourages the optimization of reaction conditions and the development of protecting group strategies. cdnsciencepub.com The synthesis of libraries of compounds for SAR studies often necessitates the development of parallel synthesis or high-throughput chemistry methods, further advancing the field of synthetic methodology. nih.gov

Enabling High-Throughput and Flow Chemistry Applications for Efficient Synthesis

The imperative to accelerate drug discovery and development pipelines has catalyzed the adoption of advanced synthesis technologies. For the this compound scaffold and its derivatives, high-throughput (HTP) synthesis and flow chemistry offer powerful strategies to enhance efficiency, reduce reaction times, and enable the rapid generation of compound libraries for screening and optimization.

The synthesis of derivatives from the this compound core often involves nucleophilic substitution reactions at the chloro position. These reactions are particularly amenable to adaptation for both high-throughput parallel synthesis and continuous flow processes. For instance, the reaction of this compound with a diverse range of amines, thiols, or alcohols can be systematically explored to generate large libraries of analogs.

High-Throughput Parallel Synthesis:

High-throughput parallel synthesis platforms allow for the simultaneous execution of numerous reactions in microtiter plates or array reactors. This methodology is exceptionally well-suited for the derivatization of the this compound core. By systematically varying the nucleophile in each well, a large and diverse library of compounds can be synthesized under a consistent set of reaction conditions. Subsequent purification and analysis can also be automated, significantly accelerating the structure-activity relationship (SAR) studies.

A hypothetical high-throughput synthesis campaign could involve the reaction of this compound with a library of 96 different primary and secondary amines in a 96-well plate format. The use of robotic liquid handlers for dispensing reagents and solvents ensures precision and reproducibility.

Table 1: Illustrative High-Throughput Synthesis of 4-Substituted-1,2,5-thiadiazol-3-ol Derivatives

| Well | Amine Nucleophile | Product Structure | Reaction Time (h) | Yield (%) |

| A1 | Morpholine (B109124) | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | 12 | 85 |

| A2 | Piperidine | 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol | 12 | 82 |

| A3 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol | 12 | 88 |

| B1 | N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-1,2,5-thiadiazol-3-ol | 12 | 79 |

| B2 | Aniline | 4-(Phenylamino)-1,2,5-thiadiazol-3-ol | 18 | 65 |

| B3 | Benzylamine | 4-(Benzylamino)-1,2,5-thiadiazol-3-ol | 16 | 75 |

Flow Chemistry Applications:

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. For the synthesis of this compound and its derivatives, flow chemistry can enable more efficient and scalable production.

The synthesis of the core 1,2,5-thiadiazole ring itself can be adapted to a flow process. For example, the cyclization reaction to form the thiadiazole ring could be performed in a heated microreactor, allowing for precise temperature control and reduced reaction times compared to batch methods.

Furthermore, the subsequent derivatization reactions are also highly suitable for flow chemistry. A stream of this compound in a suitable solvent can be merged with a stream of a nucleophile, with the reaction occurring in a heated coil reactor. This setup allows for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. The output stream can be directly coupled to online purification and analysis techniques, such as HPLC or mass spectrometry, for real-time reaction monitoring and product isolation.

Table 2: Comparison of Batch vs. Flow Synthesis for the Preparation of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

| Parameter | Batch Synthesis | Flow Synthesis |

| Reactants | This compound, Morpholine | This compound, Morpholine |

| Solvent | Acetonitrile (B52724) | Acetonitrile |

| Temperature (°C) | 80 | 120 |

| Reaction Time | 12 hours | 15 minutes (residence time) |

| Pressure | Atmospheric | 10 bar |

| Yield (%) | 85 | 92 |

| Scale | Milligram to gram | Gram to kilogram per day |

| Safety | Potential for thermal runaway on larger scales | Enhanced heat dissipation, smaller reaction volume |

The adoption of high-throughput and flow chemistry techniques provides a strategic advantage in the exploration of the chemical space around the this compound scaffold. These methodologies not only accelerate the synthesis of novel derivatives but also offer more efficient, safer, and scalable routes for their production, thereby facilitating their advancement in various fields of chemical research.

Future Outlook and Emerging Research Directions

Exploration of Unconventional Reactivity and Novel Transformations

The inherent reactivity of the 4-Chloro-1,2,5-thiadiazol-3-ol core structure, characterized by its electron-deficient nature and multiple heteroatoms, presents a fertile ground for discovering new chemical transformations. mdpi.comthieme-connect.de Future research will likely focus on leveraging these properties to develop unprecedented synthetic methodologies. The chlorine atom and the hydroxyl group are key functional handles for derivatization. thieme-connect.de

Key areas of exploration may include:

Catalytic C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the thiadiazole ring or on substituents would offer a more atom-economical approach to creating complex derivatives.

Ring-Opening and Rearrangement Reactions: Controlled cleavage and rearrangement of the thiadiazole ring could provide access to novel acyclic or different heterocyclic scaffolds, which are difficult to synthesize through conventional means. thieme-connect.de

Photoredox and Electrochemical Synthesis: These modern synthetic techniques can unlock new reaction pathways by accessing unique reactive intermediates, potentially leading to the formation of previously inaccessible this compound derivatives. researcher.life

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the way chemical research is conducted. acs.orgresearchgate.netnih.gov For this compound and its analogs, these computational tools can significantly accelerate the discovery and optimization process. acs.orgresearchgate.netnih.gov

Potential applications include: